Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with naphthyl isocyanate . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties .
Scientific Research Applications
Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it can act as a competitive inhibitor of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its enzyme inhibitory activities.
Uniqueness
Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of triazole and thiadiazole rings provides a versatile scaffold for the development of new drugs with diverse therapeutic applications .
Properties
Molecular Formula |
C17H16N4S2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
6-naphthalen-2-yl-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16N4S2/c1-11(2)22-10-15-18-19-17-21(15)20-16(23-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3 |
InChI Key |
PWNFTTIBIACPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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